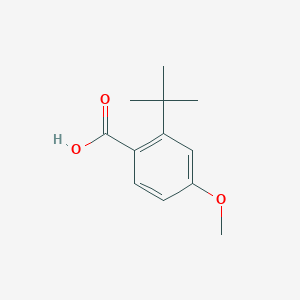

2-Tert-butyl-4-methoxybenzoic acid

Description

Contextualization within Benzoic Acid Chemistry

2-Tert-butyl-4-methoxybenzoic acid is a derivative of benzoic acid, a fundamental compound in organic chemistry. Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, characterized by a carboxyl group (-COOH) attached directly to a phenyl group. Its structure provides a foundational template for a vast array of derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups.

The subject of this article, this compound, features two such substitutions on the benzene ring: a bulky, non-polar tert-butyl group at position 2 (ortho to the carboxyl group) and a methoxy (B1213986) group (-OCH₃) at position 4 (para to the carboxyl group). These substitutions significantly influence the molecule's physical and chemical properties, such as its acidity, solubility, and reactivity, compared to the parent benzoic acid. The presence and position of these groups are critical in determining the molecule's potential applications and its interactions in chemical and biological systems.

Historical Perspectives on Substituted Benzoic Acids in Chemical Research

The study of benzoic acid and its derivatives has a rich history. Benzoic acid itself was discovered in the 16th century, and its structure was later determined in 1832. A pivotal moment in the history of its derivatives came in 1875 with the discovery of the antifungal properties of benzoic acid, which spurred interest in its use as a preservative.

This led to extensive research into substituted benzoic acids, which became cornerstone molecules for developing the principles of physical organic chemistry. The systematic study of how different substituent groups affect the acidity of benzoic acid led to the formulation of the Hammett equation, a foundational concept in understanding structure-activity relationships (SAR). nih.gov This equation quantitatively describes the influence of meta- and para-substituents on the reactivity of a benzene ring, providing a predictive framework that has been invaluable in drug design and materials science. nih.govlibretexts.org Early industrial syntheses of benzoic acid often yielded chlorinated derivatives, prompting the development of more refined and selective production methods that are still in use today. The ongoing exploration of substituted benzoic acids continues to yield novel compounds with diverse applications, from pharmaceuticals to advanced polymers. researchgate.net

Current State of Academic Research on this compound and Structurally Related Analogues

Academic research on this compound specifically is limited, with most available information pertaining to its basic properties and synthesis. However, significant research exists on structurally similar substituted benzoic acids, which provides context for its potential behavior and applications.

The synthesis of this compound has been documented via the hydrolysis of its methyl ester precursor, methyl 4-tert-butyl-2-methoxybenzoate, using lithium hydroxide (B78521). chemicalbook.com Its fundamental properties are cataloged in chemical databases, as shown in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(tert-butyl)-2-methoxybenzoic acid |

| CAS Number | 52328-48-0 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molar Mass | 208.25 g/mol |

| XLogP3 | 3.3 |

Data sourced from PubChem. nih.gov

Research into structurally related analogues is more extensive. For instance, studies on 2,5-substituted benzoic acids have identified them as potential dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. nih.gov These studies highlight how the specific placement of substituents on the benzoic acid scaffold is crucial for achieving potent and selective biological activity. nih.gov

Furthermore, the influence of substituents on the physicochemical properties of benzoic acids, such as their self-association in solution, is an active area of investigation. Research on compounds like 2-chloro-4-nitrobenzoic acid and 2,6-dimethoxybenzoic acid shows that the nature and position of substituents dictate how these molecules interact with each other and with solvents, which has implications for crystallization and material science. researchgate.netscispace.com The acidity of substituted benzoic acids is also a well-studied area, with electron-donating groups like methoxy generally decreasing acidity and electron-withdrawing groups increasing it. nih.govlibretexts.org

Table 2: Research on Structurally Related Substituted Benzoic Acids

| Compound/Class | Area of Research | Key Findings |

|---|---|---|

| 2,5-Substituted Benzoic Acids | Anticancer Agents | Designed as dual inhibitors of Mcl-1 and Bfl-1 proteins. nih.gov |

| p-Hydroxybenzoic Acid Derivatives | Anti-Sickling Agents | Investigated for their ability to prevent sickle cell formation. iomcworld.com |

| Various Substituted Benzoic Acids | Physical Chemistry | Studied for self-association behavior in different solvents. researchgate.net |

| p-Methoxybenzoic acid | Acidity Studies | Used as a reference in studies of substituent effects on pKa. libretexts.org |

Identification of Key Research Gaps and Future Directions

The current body of scientific literature reveals significant gaps in the understanding of this compound. While its basic chemical identity is established, there is a notable lack of in-depth research into several key areas.

Key Research Gaps:

Biological Activity: There is a scarcity of published data on the biological effects of this compound. Its potential as a therapeutic agent, antimicrobial, or other bioactive compound remains largely unexplored. While a related compound, 2-tert-Butyl-4-methoxyphenol (B74144) (BHA), is a known antioxidant with anti-inflammatory properties, it is structurally distinct (a phenol (B47542), not a carboxylic acid), and its properties cannot be directly extrapolated. nih.govchemotechnique.se

Solid-State Characterization: Detailed crystallographic data for this compound, including its single-crystal structure and potential for polymorphism, are not readily available. Such information is crucial for understanding its material properties and for applications in pharmaceuticals and materials science.

Mechanistic Studies: For any potential application, detailed mechanistic studies would be required. The specific molecular interactions and pathways through which this compound might act are unknown.

Advanced Synthesis and Reactivity: While a synthesis method exists, the exploration of more scalable, efficient, or alternative synthetic routes is a potential area for research. Furthermore, its reactivity in various chemical transformations has not been extensively documented.

Future Directions:

Systematic Biological Screening: The compound should be subjected to broad biological screening assays to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Crystallography and Polymorph Screening: X-ray diffraction studies should be conducted to determine the definitive solid-state structure. Investigating its crystallization behavior under various conditions could reveal different polymorphic forms with unique properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the compound's properties, including its acidity, reactivity, and potential interactions with biological targets, guiding experimental work.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of closely related analogues could elucidate the specific contributions of the tert-butyl and methoxy groups to any observed activity, paving the way for the design of more potent and selective molecules.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4,6-tri-tert-butylphenol |

| 2,5-Substituted Benzoic Acids |

| 2,6-di-tert-butyl-4-methylphenol |

| 2,6-dimethoxybenzoic acid |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| This compound |

| 2-tert-Butyl-4-methoxyphenol |

| 3,5-Dimethoxy-4-hydroxybenzoic acid |

| 3-hydroxybenzoic acid |

| Benzoic acid |

| Ferulic acid |

| Lithium hydroxide |

| Methyl 4-tert-butyl-2-methoxybenzoate |

| p-Hydroxybenzoic acid |

| p-Methoxybenzoic acid |

| Protocatechuic acid |

| Syringic acid |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25g/mol |

IUPAC Name |

2-tert-butyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)10-7-8(15-4)5-6-9(10)11(13)14/h5-7H,1-4H3,(H,13,14) |

InChI Key |

XHIPXIYTCGATTH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Tert Butyl 4 Methoxybenzoic Acid

Classical Synthetic Approaches to Benzoic Acid Derivatives

Traditional methods for synthesizing benzoic acid and its derivatives have long been established in organic chemistry. These routes are characterized by their foundational reaction types, including hydrolysis, the use of organometallic compounds, and oxidation of alkylbenzene precursors.

Hydrolysis-Based Routes for Alkoxy-Substituted Benzoic Acids

The hydrolysis of esters is a direct and widely used method for obtaining carboxylic acids, including alkoxy-substituted benzoic acids like 2-tert-butyl-4-methoxybenzoic acid. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred for synthesis because it is an irreversible process that goes to completion. chemistrysteps.comjk-sci.com The ester is treated with a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), which yields an alcohol and the corresponding carboxylate salt. A subsequent acidification step protonates the salt to produce the final carboxylic acid. libretexts.orgjk-sci.com

A specific documented synthesis of this compound utilizes this base-catalyzed hydrolysis. The process starts with the precursor methyl 4-tert-butyl-2-methoxybenzoate, which is hydrolyzed using lithium hydroxide in a dioxane solvent. After the reaction, the mixture is worked up with an acid to yield the final product. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| Methyl 4-tert-butyl-2-methoxybenzoate | 1. Lithium Hydroxide (LiOH) 2. Hydrochloric Acid (HCl) | This compound | 65% |

Data sourced from Shirley et al., J. Organometallic Chemistry, 1974. chemicalbook.com

Carboxylation of Organometallic Intermediates

The carboxylation of organometallic compounds, particularly Grignard reagents, is a powerful and versatile method for forming carboxylic acids from alkyl or aryl halides. libretexts.orgopenstax.org The process involves two main steps:

Formation of the Grignard Reagent : An aryl halide (e.g., a substituted bromobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an arylmagnesium halide.

Carboxylation : The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (often used in its solid form, dry ice). This forms a halomagnesium carboxylate salt. libretexts.orggmu.edu

Protonation : The intermediate salt is then hydrolyzed with a strong aqueous acid (like HCl) to liberate the final benzoic acid derivative. openstax.orggmu.edu

This method is advantageous as it builds the carboxylic acid by adding a carbon atom to the starting halide. However, it requires strictly anhydrous conditions, as any moisture will destroy the Grignard reagent. gmu.edu

Oxidation Reactions in Precursor Synthesis (e.g., from substituted toluenes)

The oxidation of an alkyl group attached to a benzene (B151609) ring is a common industrial and laboratory route to substituted benzoic acids. openstax.orgsci-hub.se For the synthesis of this compound, a precursor like 1-tert-butyl-3-methoxy-5-methylbenzene would be required.

Strong oxidizing agents are typically employed, with the most common being:

Potassium Permanganate (B83412) (KMnO₄) : This reagent, often in a hot alkaline solution, effectively oxidizes primary and secondary alkyl side chains to a carboxyl group. libretexts.orgopenstax.orgalfa-chemistry.com

Chromic Acid (H₂CrO₄) or Jones Reagent (CrO₃/H₂SO₄) : These are also powerful oxidizing agents capable of this transformation. libretexts.org

Catalytic Air Oxidation : On an industrial scale, liquid-phase oxidation using air (molecular oxygen) in the presence of metal catalysts like cobalt or manganese salts is a cost-effective method. alfa-chemistry.comresearchgate.netgoogle.com For instance, p-tert-butyltoluene is oxidized to p-tert-butylbenzoic acid using a cobalt acetate (B1210297) catalyst at high temperatures. google.com

The choice of oxidant and reaction conditions is crucial to ensure high yields and avoid unwanted side reactions. organic-chemistry.org

| Oxidizing System | Substrate Type | Conditions | Key Feature |

| KMnO₄ | Substituted Toluenes | Hot, alkaline solution | Strong, versatile lab-scale oxidant. openstax.orgalfa-chemistry.com |

| Co(OAc)₂/NaBr | Substituted Toluenes | Non-acidic solvent, ~110°C | Efficient catalytic system with molecular oxygen. organic-chemistry.org |

| Co(C₁₈H₃₅O₂)₂/NH₄Br | Substituted Toluenes | Non-acidic solvent, ~150°C | Alternative catalytic system for air oxidation. organic-chemistry.org |

| TiO₂ (photocatalyst) | Substituted Toluenes | Acetonitrile (B52724), H₂SO₄ | Clean, photocatalytic method enhanced by acid. rsc.org |

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing selectivity, efficiency, and environmental compatibility. These strategies often involve sophisticated catalytic systems and a deeper understanding of reaction mechanisms to control outcomes.

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is a significant challenge in organic synthesis. For aromatic compounds like benzoic acids, modern methods often use the existing carboxyl group as a "directing group" to guide new substituents to an adjacent (ortho) position. rsc.org

The carboxylate, formed in situ, can coordinate to a metal catalyst, bringing the catalyst into close proximity with the C-H bond at the ortho position. bohrium.com This allows for the selective activation and functionalization of that specific bond. Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂, have been shown to effectively catalyze the ortho-allylation of benzoic acids with high regioselectivity under mild conditions. bohrium.com This approach avoids the need for installing and later removing separate directing groups, making the process more atom-economical. rsc.orgbohrium.com

Similarly, by carefully choosing reagents like s-BuLi or lithium 2,2,6,6-tetramethylpiperidide (LTMP), it is possible to selectively deprotonate (metalate) specific positions on a halobenzoic acid, allowing for the introduction of various electrophiles in a highly regioselective manner. acs.org

Catalytic Approaches in Synthetic Transformations

Catalysis is central to modern organic synthesis, offering pathways that are more efficient and generate less waste than stoichiometric reactions.

Palladium Catalysis : Palladium catalysts are exceptionally versatile. In one innovative approach, benzoic acids are synthesized from aryl iodides and carbon monoxide (CO) generated in situ from the electrochemical reduction of CO₂. This method, using a MOF-supported palladium catalyst, avoids the direct handling of toxic CO gas and operates at room temperature. nih.gov

Ruthenium Catalysis : As mentioned, ruthenium catalysts are effective for C-H functionalization. They can selectively catalyze reactions like alkylation and alkenylation at the ortho-position of benzoic acids, directed by the carboxylate group. acs.orgnih.gov The reaction's outcome can sometimes be switched between different products by tuning the reaction conditions. acs.org

Iron Catalysis : Iron, being abundant and low-cost, is an attractive catalyst. Iron-acetylacetone systems have been developed for the one-step synthesis of benzoic acid esters directly from benzene derivatives, alcohols, and carbon tetrachloride. sciforum.net

Copper Catalysis : A temperature-controlled protocol using a copper acetate/TBHP system can convert benzyl (B1604629) cyanides into either benzoic acids (at 80°C) or tert-butyl peresters (at room temperature), demonstrating how catalysts can offer divergent synthetic pathways based on reaction conditions. rsc.org

These advanced catalytic methods represent the forefront of benzoic acid synthesis, providing powerful tools for creating complex molecules like this compound with high precision.

Strategies for Introducing Tert-butyl and Methoxy (B1213986) Moieties

The synthesis of this compound requires the strategic introduction of three distinct functionalities onto a benzene ring: a carboxylic acid group, a tert-butyl group, and a methoxy group. The relative positions of these groups (ortho, para, and meta) dictate the synthetic pathway, as the directing effects of the substituents are crucial.

Introduction of the Tert-butyl Group: The tert-butyl moiety is typically installed on an aromatic ring via the Friedel-Crafts alkylation reaction. masterorganicchemistry.com This electrophilic aromatic substitution can be achieved using reagents such as tert-butyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃), or by using 2-methylpropene (isobutylene) in the presence of a strong acid. masterorganicchemistry.com The bulky nature of the tert-butyl group often favors substitution at the para position to minimize steric hindrance. masterorganicchemistry.com However, achieving ortho-tert-butylation, as required for the target molecule, can be challenging and may necessitate specialized strategies or lead to mixtures of isomers. thieme-connect.comresearchgate.net Alternative methods for introducing this group include the addition of tert-butyl Grignard or organolithium reagents to carbonyl compounds and metal-mediated coupling reactions. thieme-connect.com

Introduction of the Methoxy Group: A methoxy group (–OCH₃) is commonly introduced onto an aromatic ring through the methylation of a corresponding phenol (B47542) (a hydroxyl group attached to the ring). wikipedia.org This is often accomplished using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another pathway involves the metal-catalyzed methoxylation of aryl halides. wikipedia.org In the context of electrophilic aromatic substitution, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org

A plausible synthetic strategy for this compound would involve careful consideration of the order of reactions to exploit these directing effects. For instance, starting with a precursor like 4-hydroxybenzoic acid, one could first protect the carboxylic acid, then methylate the hydroxyl group to form a methoxy group. The methoxy group would then direct the subsequent Friedel-Crafts alkylation of the tert-butyl group to the desired ortho position (position 2), followed by deprotection of the carboxylic acid.

Considerations for Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency.

Utilization of Environmentally Benign Solvents and Solventless Processes

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. benthamdirect.com Green chemistry promotes the use of environmentally benign alternatives or, ideally, solventless (neat) reaction conditions. nih.govrsc.org

Key green solvents include:

Water: An inexpensive, non-toxic, and non-flammable solvent.

Supercritical Fluids: Such as supercritical CO₂, which has gas-like viscosity and diffusivity, is non-toxic, and can be easily removed and recycled. researchgate.net

Ionic Liquids: Salts that are liquid at low temperatures, with negligible vapor pressure, reducing air pollution. nih.gov

Bio-derived Solvents: Solvents produced from renewable resources, such as glycerol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs), which are often biodegradable. researchgate.netspringerprofessional.de

Solvent-free reactions represent an even greener approach, minimizing waste and simplifying purification. mdpi.com For instance, a solvent-free protocol for synthesizing benzoic acid derivatives from benzyl cyanides has been developed, highlighting the potential to eliminate solvent waste entirely. rsc.org

Table 2: Comparison of Conventional and Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (VOCs) | Toluene (B28343), Benzene, Chloroform, Dichloromethane | Excellent dissolving power for many organic compounds. | Often toxic, flammable, volatile; environmental pollutants. |

| Green Solvents | Water, Supercritical CO₂, Ethyl Lactate, Ionic Liquids | Reduced toxicity, lower environmental impact, often renewable. researchgate.net | May have different solubility profiles; can be more expensive. |

| Solventless (Neat) | N/A | Eliminates solvent waste, simplifies workup, can increase reaction rates. rsc.org | Not suitable for all reactions; may require higher temperatures. |

Energy-Efficient Synthetic Protocols (e.g., Microwave/Ultrasonic Assisted Synthesis)

Reducing energy consumption is another cornerstone of green chemistry. Microwave and ultrasonic irradiation are two key technologies that provide energy for chemical reactions more efficiently than conventional heating methods. mdpi.com

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reaction mixtures directly and uniformly, often leading to dramatic reductions in reaction times, from hours to mere minutes. ijprdjournal.comajrconline.org This rapid heating can also lead to increased product yields and higher purity. ijprdjournal.com Microwave-assisted methods have been successfully applied to the synthesis of various benzoic acid derivatives. nih.govtandfonline.com

Ultrasonic-Assisted Synthesis: Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to drive chemical reactions. researchgate.net This process can enhance reaction rates and yields for a variety of transformations, including the synthesis of aromatic compounds, often at room temperature, thereby reducing the need for external heating. nih.govscirp.orgscirp.org

Table 3: Comparison of Conventional vs. Energy-Efficient Protocols for Benzoic Acid Synthesis

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~30 minutes | ~10 minutes ajrconline.org |

| Energy Input | Higher (prolonged heating) | Lower (shorter duration, efficient energy transfer) ijprdjournal.com |

| Process | Requires constant heating of a reaction vessel. | Direct, uniform heating of the reaction mixture. ijprdjournal.com |

Waste Minimization and By-product Prevention Strategies

A primary goal of green chemistry is waste prevention. It is better to prevent the formation of waste than to treat or clean it up after it has been created. In the pharmaceutical and bulk chemical industries, this involves a systematic approach to process design and operation. core.ac.uk

Key strategies include:

Process Optimization: Adjusting reaction conditions (temperature, pressure, catalysts) to maximize the yield of the desired product and minimize the formation of by-products.

Use of Catalysts: Employing catalytic reagents over stoichiometric ones reduces the generation of inorganic salt waste and allows for catalyst recycling.

Solvent and Reagent Recovery: Implementing procedures to recover and reuse solvents and excess reagents, which is a critical aspect of waste minimization in industrial settings. core.ac.uk

Waste Valorization: Developing methods to convert unavoidable by-products or waste streams into valuable materials, turning a disposal problem into a resource. longdom.org

Systematic Program Implementation: Establishing a formal waste minimization program within an organization requires commitment from all levels, from management to operators, to ensure objectives are met. core.ac.uk

By integrating these principles into the synthesis of this compound, chemists can develop pathways that are not only effective but also environmentally responsible.

Chemical Reactivity and Mechanistic Transformations of 2 Tert Butyl 4 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of 2-tert-butyl-4-methoxybenzoic acid are directed by the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director because it withdraws electron density from the ring. The bulky tert-butyl group, while weakly activating and an ortho-, para-director, exerts significant steric hindrance, primarily at the ortho position.

The directing effects of these groups are additive. The powerful ortho-, para-directing influence of the methoxy group and the weaker ortho-, para-directing effect of the tert-butyl group are opposed by the meta-directing carboxylic acid group. In practice, the activating methoxy group largely controls the position of substitution. Electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. However, the position ortho to both the methoxy and tert-butyl groups (C3) is sterically hindered. The position ortho to the methoxy group and meta to the carboxylic acid (C5) is electronically favored by the methoxy group and not sterically hindered. The position para to the methoxy group is occupied by the carboxylic acid. Therefore, electrophilic substitution is expected to predominantly occur at the C5 position, which is ortho to the methoxy group and meta to the other two substituents.

For instance, in nitration reactions, the nitronium ion (NO₂⁺) electrophile will preferentially add to the C5 position. libretexts.org Similarly, halogenation and sulfonation are expected to follow the same regioselectivity. libretexts.orguomustansiriyah.edu.iq Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on benzene rings substituted with strongly deactivating groups like a carboxylic acid. masterorganicchemistry.com The deactivating nature of the carboxyl group renders the aromatic ring less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles generated in these reactions. masterorganicchemistry.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification Reactions

Esterification of this compound can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com Microwave-assisted Fischer esterification can also be employed to accelerate the reaction. usm.my

However, the steric hindrance presented by the ortho-tert-butyl group can significantly slow down the rate of Fischer esterification. msu.edu Alternative methods that proceed under milder conditions may be more efficient. The Steglich esterification, for example, utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation at room temperature. rsc.org This method is particularly useful for synthesizing esters from sterically hindered carboxylic acids and can be applied to produce a wide range of esters, including tert-butyl esters which are prone to elimination under the acidic conditions of Fischer esterification. rsc.org Other coupling reagents like Mukaiyama's reagent can also be effective. rug.nl

Another approach for the synthesis of tert-butyl esters is the reaction with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide. thieme-connect.com This method has been shown to be effective for various carboxylic acids. thieme-connect.com

| Esterification Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol or water removal | Equilibrium reaction; can be slow for sterically hindered acids. masterorganicchemistry.commsu.edu |

| Microwave-Assisted Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Microwave irradiation | Faster reaction times compared to conventional heating. usm.my |

| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for sterically hindered acids and acid-sensitive alcohols. rsc.org |

| Mukaiyama Esterification | Alcohol, Mukaiyama's Reagent | Mild conditions | Effective for a variety of esters. rug.nl |

| tert-Butylation with tert-Butyl Acetate | tert-Butyl Acetate, Bis(trifluoromethanesulfonyl)imide | Room temperature | Specific for the synthesis of tert-butyl esters. thieme-connect.com |

Amidation and Hydrazide Formation

The carboxylic acid group of this compound can be converted to amides and hydrazides. Direct amidation can be achieved by reacting the carboxylic acid with an amine at high temperatures, though this is often inefficient. More commonly, the carboxylic acid is first activated. One method involves converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. cdnsciencepub.com The resulting acid chloride is then reacted with an amine to form the amide.

A variety of coupling reagents can also facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the amidation of a wide range of carboxylic acids and amines. acs.org Other modern methods utilize boronic acid catalysts or reagents like tetramethyl orthosilicate (B98303) (TMOS) for direct amidation. organic-chemistry.org

Hydrazide formation follows a similar pathway. The carboxylic acid can be converted to its methyl or ethyl ester via Fischer esterification, which is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) to yield the corresponding hydrazide. nih.gov This two-step process is a common and effective method for preparing hydrazides. nih.gov Control experiments have shown that carboxylic acids themselves can react with hydrazine to form hydrazides, and this reaction can be accelerated by certain additives. nih.gov

Redox Reactions of the Carboxyl Group

The carboxyl group of this compound is in a high oxidation state and is generally resistant to further oxidation. msu.edu However, under certain conditions, decarboxylation can occur. For example, the Hunsdiecker reaction, which involves treating the silver salt of the carboxylic acid with bromine, can lead to the replacement of the carboxyl group with a bromine atom, resulting in the loss of carbon dioxide. msu.edu

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. msu.edu Direct partial reduction of the carboxylic acid to an aldehyde is not possible in a single step. msu.edu

Transformations of the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable. However, it can be cleaved to a hydroxyl group (-OH) under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). The cleavage of the methyl-oxygen bond proceeds via an Sₙ2 mechanism. The resulting 2-tert-butyl-4-hydroxybenzoic acid would be a phenol (B47542).

Reactions of the Tert-butyl Substituent

The tert-butyl group is a saturated alkyl group and is generally unreactive under many conditions. It is resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) under conditions that would typically oxidize other alkyl side chains on an aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.comlumenlearning.com This is because the benzylic carbon of the tert-butyl group has no hydrogen atoms, which are necessary for the initial step of the oxidation reaction. uomustansiriyah.edu.iqmasterorganicchemistry.comlumenlearning.com However, it has been reported that tertiary butyl groups attached to an aromatic ring can be oxidized to the corresponding carboxylic acid using nitrogen dioxide (NO₂) gas at elevated temperatures. google.com Under Friedel-Crafts conditions, polyalkylbenzenes can sometimes undergo rearrangement, but the tert-butyl group is generally stable. msu.edu

Based on a comprehensive search for scientific literature and data, the specific experimental details for the structural elucidation and spectroscopic characterization of This compound are not available in the public domain through the conducted searches.

While extensive information exists for related isomers such as 4-tert-butyl-2-methoxybenzoic acid and other derivatives of benzoic acid, the specific analytical data requested for this compound, including its ¹H NMR, ¹³C NMR, advanced multi-dimensional NMR, HRMS, and GC-MS analyses, could not be retrieved.

Therefore, it is not possible to provide the detailed article as per the requested outline and content requirements at this time. Further experimental research would be required to generate and publish the spectroscopic data necessary for such an analysis.

Structural Elucidation and Spectroscopic Characterization of 2 Tert Butyl 4 Methoxybenzoic Acid and Its Derivatives

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of thermally labile and polar molecules like 2-tert-butyl-4-methoxybenzoic acid and its derivatives. In negative ion mode, ESI-MS of benzoic acid derivatives typically shows the deprotonated molecular ion [M-H]⁻. nih.gov For instance, the ESI-MS analysis of various benzoic acid derivatives has been reported, showing characteristic molecular ion peaks that confirm their identity. rsc.org

The formation of adduct ions, such as sodium-bridged dimers [2M-2H+Na]⁻, is also a notable phenomenon in the ESI-MS of benzoic acids. nih.gov The efficiency of forming the deprotonated molecular ion versus the dimer is influenced by the compound's solution properties, such as its pKa and hydrophobicity (log P value). nih.gov For example, para-tert-butyl-benzoic acid shows an enhanced signal compared to benzoic acid due to its greater hydrophobicity, which increases its surface activity in the electrosprayed droplet. nih.gov

ESI-MS is also a powerful tool for monitoring chemical reactions and identifying intermediates. For example, it has been used to observe the intermediates in the palladium-catalyzed synthesis of aryl ketones from ortho-functionalized benzoic acids. uvic.ca Furthermore, ESI-MS coupled with liquid chromatography (LC-MS) is a standard method for the quantitative analysis of benzoic acid derivatives in complex mixtures. lcms.cznih.gov

Table 1: ESI-MS Data for Benzoic Acid Derivatives

| Compound | Ionization Mode | Observed Ion | Reference |

|---|---|---|---|

| Benzoic acid | Negative | [M-H]⁻ | nih.gov |

| 4-Bromobenzoic acid | Negative | [M-H]⁻ | rsc.org |

| 3-Nitrobenzoic acid | Negative | [M-H]⁻ | rsc.org |

| 4-tert-Butylbenzoic acid | Negative | [M-H]⁻, [2M-2H+Na]⁻ | nih.gov |

| 4-Methoxybenzoic acid | Negative | [M-H]⁻ | rsc.org |

| 2,4-Dichlorobenzoic acid | Negative | [M-H]⁻ | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several key absorption bands. A broad O-H stretching band is typically observed in the region of 3200–3700 cm⁻¹. maxapress.com The C=O stretching vibration of the carboxylic acid group appears as a strong band between 1600 and 1850 cm⁻¹. maxapress.com Aromatic acids also exhibit C-O stretching vibrations in the 1205–1290 cm⁻¹ range. maxapress.com The presence of a mono-substituted benzene (B151609) ring gives rise to C=C skeletal vibrations (1430–1650 cm⁻¹), in-plane C-H bending (1000–1250 cm⁻¹), and out-of-plane C-H bending (690–770 cm⁻¹). maxapress.com The C-H stretching of the tert-butyl group is expected around 2962 ± 10 cm⁻¹. maxapress.com

In organotin complexes of 4-methoxybenzoic acid, the absence of the broad O-H stretching band (3100–2886 cm⁻¹) indicates complexation. nih.gov The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear at approximately 1680–1683 cm⁻¹ and 1508–1514 cm⁻¹, respectively. nih.gov The difference between these two frequencies (Δν) can indicate the coordination mode of the carboxylate group (chelating or bridging). nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For derivatives like 4-butyl benzoic acid, a combination of FT-IR and FT-Raman spectroscopy, along with Density Functional Theory (DFT) calculations, has been used for complete vibrational assignment. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3200–3700 | maxapress.com |

| Carboxylic Acid | C=O Stretch | 1600–1850 | maxapress.com |

| Aromatic Acid | C-O Stretch | 1205–1290 | maxapress.com |

| Benzene Ring | C=C Skeletal Vibration | 1430–1650 | maxapress.com |

| Benzene Ring | C-H In-plane Bend | 1000–1250 | maxapress.com |

| Benzene Ring | C-H Out-of-plane Bend | 690–770 | maxapress.com |

| Methyl Group | C-H Stretch | ~2962 | maxapress.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

For benzoic acid and its derivatives, the UV absorption spectra are influenced by the substituents on the benzene ring. rsc.org For instance, derivatives of 2-(4-hydroxyphenylazo)benzoic acid have been studied in different solvents, and their electronic absorption spectra have been analyzed using time-dependent density functional theory (TD-DFT). researchgate.net The absorption bands are typically assigned to π → π* and n → π* transitions. For example, in some oxadiazole derivatives containing a p-tolyl group, the broad absorption bands around 350-400 nm are attributed to π → π* transitions. researchgate.net

Computational methods like TD-DFT are often employed to simulate UV-Vis spectra and assign electronic transitions. researchgate.netresearchgate.net For example, calculations on aristolochic acid II, another complex organic acid, showed bands at 389.22 nm, 269.69 nm, 208.29 nm, and 206.13 nm, which were assigned to specific HOMO-LUMO transitions. researchgate.net Similar computational studies on 3,5-di-tert-butyl-4-hydroxybenzoic acid have also been performed. researchgate.net The solvent can also influence the absorption wavelength, with blue shifts (hypsochromic shifts) sometimes observed in more polar solvents. researchgate.net

Table 3: UV-Vis Absorption Data for Benzoic Acid Derivatives

| Compound/Derivative Family | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| 2-(4-hydroxyphenylazo)benzoic acid | Ethanol (B145695), Methanol (B129727), Water | - | - | researchgate.net |

| Oxadiazole derivatives with p-tolyl group | - | ~350-400 | π → π* | researchgate.net |

| Aristolochic acid II (computational) | Gas Phase | 389.22, 269.69, 208.29, 206.13 | H→L, H-1→L+1, H-4→L+2, H-7→L+1 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

While a specific crystal structure for this compound was not found in the provided search results, related structures have been elucidated. For example, the crystal structure of 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one has been determined, revealing detailed bond lengths and angles. researchgate.net The crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate has also been reported, showing a non-planar molecule with a specific torsion angle and a layered structure in the crystal due to hydrogen bonding. iucr.org

The crystal structure of a derivative, 2-methoxy-3-(pivaloylaminomethyl)benzoic acid, was confirmed by X-ray crystallography, which was crucial in identifying the product of a specific lithiation reaction. researchgate.net A patent for a stable crystalline form of 2-tert-butyl-4-methoxyphenol (B74144) provides powder X-ray diffraction (PXRD) data, which is used to characterize the crystalline solid. google.com

Table 4: X-ray Crystallography Data for a Related Benzoic Acid Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate | - | - | Non-planar molecule, layered structure via O-H···O hydrogen bonds | iucr.org |

| 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one | Orthorhombic | Pna21 | Detailed bond lengths and angles provided | researchgate.net |

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and various sample matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid derivatives. ekb.eg For instance, an HPLC method was developed to determine the purity of 2,4,6-trifluorobenzoic acid in the presence of its impurities. ekb.eg The separation is typically achieved on a C18 or similar column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg Detection is often performed using a UV detector. shimadzu.com HPLC has also been used for the analysis of benzoic acid on a p-tert-butyl-calix wiley-vch.dearene-1,2-crown-4 stationary phase, where hydrophobic interactions, inclusion interactions, π-π, and hydrogen bonding interactions all contribute to the retention mechanism. nih.gov

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile derivatives of benzoic acid. For the analysis of less volatile compounds like benzoic acids, derivatization to more volatile esters may be necessary. GC-MS has been used in combination with LC-MS for the comprehensive analysis of extractables and leachables in complex matrices. lcms.cz

Column Chromatography: Column chromatography is a fundamental technique for the purification of synthetic products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). wiley-vch.dersc.org This technique is used to isolate the desired compound from byproducts and unreacted starting materials. wiley-vch.deajrconline.org

Table 5: Chromatographic Methods for Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| RP-HPLC | Zorbax SB-Aq (C18) | Gradient of 0.1% triethylamine (B128534) and Acetonitrile/Methanol/Water | Purity determination of 2,4,6-trifluorobenzoic acid | ekb.eg |

| HPLC | p-tert-butyl-calix wiley-vch.dearene-1,2-crown-4 | Methanol/Water | Investigation of retention mechanism of benzoic acid | nih.gov |

| Column Chromatography | Silica gel | Hexanes/Ethyl acetate | Purification of synthetic products | wiley-vch.dersc.org |

| GC-MS | DB-5Q | Helium (carrier gas) | Analysis of extractables and leachables | lcms.cz |

Computational and Theoretical Investigations of 2 Tert Butyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. scispace.com For derivatives of benzoic acid, DFT has been widely used to investigate their structural, vibrational, and electronic characteristics. buketov.edu.kzunipd.it Such calculations are fundamental to understanding the behavior of 2-tert-butyl-4-methoxybenzoic acid at a molecular level.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. science.gov A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl | - | - | 3.97 | eurjchem.com |

| 2,4-di-tert-butyl-6-morpholinophenol | -8.544 | 0.430 | 8.974 | researchgate.net |

| Liriodenine | - | - | - | science.gov |

| Zn porphyrin with ethynyl (B1212043) benzoic acid | -6.53 | -1.57 | 4.96 | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

For benzoic acid and its derivatives, MEP analysis reveals that the most negative potential is typically located around the oxygen atoms of the carboxylic group, indicating these are the primary sites for electrophilic interaction. researchgate.net In the case of this compound, the oxygen of the methoxy (B1213986) group would also contribute to the negative potential region. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group represents a region of high positive potential, making it a likely site for nucleophilic attack or deprotonation. buketov.edu.kz The tert-butyl group, being electron-donating, would slightly increase the electron density on the benzene (B151609) ring. MEP analysis is therefore crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the crystal structure and biological activity of benzoic acid derivatives. researchgate.net

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. mdpi.com Computational methods, particularly DFT, are frequently used to predict the NLO properties of organic molecules.

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. In this compound, the methoxy and tert-butyl groups act as electron donors, while the carboxylic acid group can act as an electron acceptor. This arrangement suggests that the compound may possess NLO activity. Studies on other molecules with similar structural motifs, such as those containing tert-butyl groups or methoxy-substituted benzene rings, have shown promising NLO characteristics. mdpi.comnih.gov For example, the NLO polarizability of a Zn(II) complex with 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine was found to be significantly greater than that of a standard NLO molecule. researchgate.net

Table 2: NLO Properties of a Related Compound

| Compound | Property | Calculated Value | Method | Reference |

| Zn(II) complex with 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine | NLO polarizability (kγl) | 104.19 × 10–36 esu | M06-2X | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. acs.org For this compound, key rotations would occur around the bonds connecting the carboxylic and tert-butyl groups to the benzene ring. The bulky tert-butyl group at the ortho position to the carboxylic acid likely imposes significant steric hindrance, influencing the preferred orientation of the carboxyl group relative to the plane of the benzene ring.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of molecules in different environments, such as in solution. ucl.ac.ukacs.org MD studies on substituted benzoic acids have shown that they can form hydrogen-bonded dimers in apolar solvents, while in polar solvents, they are more likely to interact with solvent molecules. ucl.ac.ukacs.org The presence of substituents on the benzene ring also influences the formation of other self-associates through interactions like π-π stacking. acs.org Such simulations for this compound would elucidate its conformational preferences and how it interacts with its environment over time.

Theoretical Studies on Proton Transfer Dynamics in Benzoic Acid Derivatives

Proton transfer is a fundamental chemical process, and in benzoic acid derivatives, it is central to their acidity and their role in many chemical and biological reactions. Theoretical studies, often employing DFT, have been used to model the dynamics of proton transfer in these systems. buketov.edu.kzresearchgate.net These studies can elucidate the mechanism of proton transfer, such as whether it occurs via a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. buketov.edu.kzresearchgate.net

For example, a theoretical study on the intermolecular proton exchange between substituted benzoic acids and a radical species calculated an activation barrier for the process and analyzed the dynamics of charge distribution and dipole moment during the transfer. buketov.edu.kzbuketov.edu.kz It was found that for ortho-substituted isomers, the planarity of the transition state structure is often disrupted, which can alter the proton transfer mechanism. buketov.edu.kzresearchgate.net Similar investigations for this compound would provide valuable insights into its reactivity, particularly its antioxidant potential and its behavior in acid-base reactions.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. semanticscholar.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to develop mathematical models that predict the activity of new compounds. researchgate.netui.ac.id These models often use descriptors derived from the molecular structure, such as electronic parameters (e.g., HOMO and LUMO energies) and hydrophobicity (e.g., logP). semanticscholar.orgchitkara.edu.in

For benzoic acid derivatives, QSAR studies have been successfully employed to analyze their antioxidant and antimicrobial activities. semanticscholar.orgchitkara.edu.in For instance, a QSAR analysis of the antioxidant activity of several benzoic acid derivatives yielded a model that correlated activity with pKa and logP. semanticscholar.orgresearchgate.netui.ac.id Another study on the antimicrobial activity of p-aminobenzoic acid derivatives found that electronic parameters like the total energy and LUMO energy were key determinants of activity. chitkara.edu.in Applying such computational approaches to this compound could help predict its potential biological activities and guide the design of more potent analogs. sigmaaldrich.com

Development and Research of 2 Tert Butyl 4 Methoxybenzoic Acid Derivatives and Analogues

Ester Derivatives (e.g., Methyl, Tert-butyl esters)

The conversion of the carboxylic acid group of 2-tert-butyl-4-methoxybenzoic acid into various esters is a fundamental strategy to modify its physicochemical properties, such as solubility, and to serve as intermediates for further chemical transformations. The synthesis of these esters is typically achieved through standard esterification reactions. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent yields the corresponding ester.

Methyl 2-tert-butyl-4-methoxybenzoate, a common derivative, is synthesized for its utility as a building block in more complex molecular architectures. Its preparation often involves reacting the parent acid with methanol (B129727) under acidic conditions. Another significant derivative is the tert-butyl ester, which can be synthesized and has been noted for its role in mechanistic studies, such as investigating the effects of ortho-substituents on reaction rates.

Table 1: Selected Ester Derivatives of this compound

| Derivative | Synthetic Method | Key Research Finding |

|---|---|---|

| Methyl 2-tert-butyl-4-methoxybenzoate | Fischer esterification with methanol and an acid catalyst. | Serves as a key intermediate in the synthesis of more complex molecules. |

Amide and Hydrazone Derivatives

The synthesis of amide and hydrazone derivatives from this compound introduces new functional groups that can significantly alter the molecule's biological and chemical properties. Amides are typically prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This class of derivatives has been explored for various potential applications, leveraging the hydrogen bonding capabilities of the amide group.

Hydrazone derivatives are synthesized by first converting the carboxylic acid to its corresponding hydrazide, which is then condensed with various aldehydes or ketones. This synthetic route allows for the introduction of a wide array of substituents, leading to a diverse library of compounds. The resulting hydrazones, characterized by the R=N-NH-C=O linkage, have been a subject of interest in medicinal chemistry due to their coordination properties and biological potential.

The structural features of these amide and hydrazone derivatives are often elucidated using spectroscopic methods and X-ray crystallography, providing detailed information about their molecular geometry and intermolecular interactions.

Metal Complexes and Organometallic Derivatives (e.g., Organotin(IV) complexes)

The carboxylic acid group of this compound and its derivatives serves as an excellent ligand for coordinating with metal ions, leading to the formation of a wide range of metal complexes and organometallic compounds. A notable area of research has been the synthesis and characterization of organotin(IV) complexes. These complexes are typically formed by reacting the sodium salt of this compound with an organotin(IV) chloride, such as dibutyltin (B87310) dichloride or triphenyltin (B1233371) chloride.

The spectroscopic characterization of these complexes using techniques like FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR provides valuable information about the ligand's coordination to the tin center. For instance, the difference between the asymmetric and symmetric stretching vibrations of the COO group in the IR spectrum can indicate the coordination mode of the carboxylate.

Aminated Derivatives (e.g., 2-Amino-4-(tert-butyl)benzoic Acid)

The introduction of an amino group onto the aromatic ring of this compound leads to aminated derivatives with altered electronic properties and reactivity. A key example is the synthesis of derivatives where the methoxy (B1213986) group is replaced by or an amino group is introduced elsewhere on the ring. For instance, while not a direct derivative, the structurally related 2-amino-4-(tert-butyl)benzoic acid showcases the impact of an amino substituent.

The synthesis of such aminated benzoic acids can be challenging and may require multi-step synthetic sequences, often involving nitration of the aromatic ring followed by reduction of the nitro group to an amine. The presence of the amino group, a strong electron-donating group, significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

These aminated derivatives can serve as versatile building blocks for the synthesis of heterocyclic compounds and other complex organic molecules. Their ability to undergo a variety of chemical transformations makes them valuable intermediates in organic synthesis.

Other Substituted Analogues with Varied Electronic and Steric Properties

Beyond the specific derivatives mentioned above, research has also focused on creating other substituted analogues of this compound to fine-tune its properties. This involves introducing a variety of substituents onto the aromatic ring to modulate its electronic and steric characteristics. For example, replacing the methoxy group with other alkoxy groups of varying chain lengths can alter the lipophilicity of the molecule.

The synthesis of these analogues often requires strategic synthetic planning to achieve the desired substitution pattern. The characterization of these novel compounds provides a deeper understanding of how subtle changes in molecular structure can lead to significant differences in properties and reactivity.

Table 2: Comparison of Substituted Analogues

| Substituent Modification | Expected Change in Electronic Properties | Expected Change in Steric Properties |

|---|---|---|

| Replacement of methoxy with ethoxy | Minor change, slightly more electron-donating | Increased bulkiness |

| Introduction of a nitro group | Strong electron-withdrawing effect | Moderate increase in size |

In-depth Analysis Reveals Scarcity of Research on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the specific chemical compound This compound concerning its in vitro biological and biochemical applications. Despite extensive searches for data on its enzyme inhibition properties, protein-ligand interactions, and antimicrobial activity, no specific studies were identified that would allow for a detailed and scientifically accurate report as requested.

The initial investigation aimed to construct a thorough article based on a predefined outline focusing on the compound's role in various in vitro research areas. However, the search for primary research articles, reviews, and database entries has yielded no specific information for "this compound." Consequently, it is not possible to provide details on its specific enzyme targets, inhibition mechanisms, or a comparative analysis with its analogues. Similarly, no data is available regarding its protein-ligand interactions or its antimicrobial efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

It is important to note that research does exist for structurally related isomers. For instance, a study on Farnesoid X receptor modulators mentions 4-tert-butyl-2-methoxybenzoic acid , an isomer of the compound . uni-frankfurt.de This finding, however, falls outside the strict scope of an analysis focused solely on this compound.

Without dedicated scientific studies on this compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article on its biological and biochemical research applications cannot be produced at this time.

Biological and Biochemical Research Applications of 2 Tert Butyl 4 Methoxybenzoic Acid and Its Derivatives in Vitro Studies

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Exploration of Antimicrobial Mechanisms

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their mechanism of action primarily attributed to the disruption of microbial cellular integrity and function. The lipophilic nature of these compounds allows them to penetrate the cell membranes of microorganisms. Once inside the cytoplasm, they dissociate, leading to intracellular acidification and metabolic inhibition. ijcrt.org The specific substituents on the benzoic acid ring, such as hydroxyl and methoxyl groups, play a crucial role in modulating this antimicrobial activity. nih.gov

The antimicrobial action of benzoic acid derivatives is pH-dependent, being more effective in acidic environments where the undissociated, more lipophilic form of the acid predominates, facilitating its passage across the microbial cell membrane. ijcrt.org The introduction of a methoxyl group, as seen in 2-tert-butyl-4-methoxybenzoic acid, can significantly influence the compound's antimicrobial profile. Studies on methoxybenzoic acid derivatives have shown that these modifications can enhance their ability to inhibit the growth of various bacteria and fungi. nih.gov For instance, the position of the methoxyl group can affect the compound's ability to reduce biofilm formation, a critical factor in microbial pathogenesis. nih.gov

While direct studies on the antimicrobial mechanisms of this compound are not extensively available, research on structurally related compounds provides valuable insights. For example, derivatives of 4-tert-butylbenzoic acid have demonstrated significant bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria. The general mechanism for benzoic acid derivatives involves the inhibition of enzymes, chelation of metal ions, and interaction with microbial DNA and proteins. researchgate.net The presence of the bulky tert-butyl group and the electron-donating methoxy (B1213986) group in this compound likely modifies its lipophilicity and electronic properties, which in turn would influence its interaction with microbial cell membranes and intracellular targets.

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| Benzoic Acid | Escherichia coli | Inhibition of amino and oxo acid uptake. researchgate.net | researchgate.net |

| Methoxybenzoic Acid Derivatives | Escherichia coli | Reduced biofilm formation. nih.gov | nih.gov |

| Salicylanilide Benzoates | Gram-positive strains (including MRSA) | Significant antibacterial activity with MIC ≥0.98 μmol/L. nih.gov | nih.gov |

This table presents a summary of research findings on the antimicrobial activity of various benzoic acid derivatives, illustrating the potential mechanisms and efficacy of this class of compounds.

Antioxidant Activity Research

Phenolic acids, including benzoic acid derivatives, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov The antioxidant capacity of these compounds is structurally dependent on the number and position of hydroxyl and methoxyl groups on the aromatic ring. nih.gov These substituents can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

The presence of a methoxyl group, as in this compound, is known to contribute to antioxidant activity. nih.gov Studies on methoxybenzoic acid derivatives have demonstrated their ability to reduce ferric ions and scavenge various types of free radicals. nih.govnih.gov For instance, research on p-methoxybenzoic acid has highlighted its antioxidative effects. Furthermore, the structurally related compound 2-tert-butyl-4-methoxyphenol (B74144), commonly known as butylated hydroxyanisole (BHA), is a well-established synthetic antioxidant used in the food and pharmaceutical industries. This suggests that the core structure shared with this compound is conducive to antioxidant activity.

The antioxidant mechanism of phenolic acids can involve various pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). preprints.org The efficiency of these mechanisms is influenced by the electronic properties of the substituents on the benzoic acid ring. The tert-butyl group, being an electron-donating group, can enhance the stability of the resulting phenoxyl radical, thereby increasing the antioxidant potential. While direct quantitative data on the antioxidant activity of this compound is limited, the collective evidence from related compounds strongly supports its potential as an effective antioxidant.

Table 2: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | Key Finding | Reference |

| Methoxybenzoic Acid Derivatives | Ferric Reducing Antioxidant Power (FRAP) | Activity influenced by the position of the methoxyl group. nih.gov | nih.gov |

| Dihydroxybenzoic Acids | FRAP | 2,3-dihydroxybenzoic acid showed the strongest antioxidant activity. nih.gov | nih.gov |

| Phenolic Acids | DPPH and FRAP assays | Methoxy and phenolic hydroxyl groups enhance antioxidant activity. nih.gov | nih.gov |

This table summarizes the antioxidant properties of various phenolic compounds, providing a basis for understanding the potential antioxidant capacity of this compound.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of new drug targets. Benzoic acid derivatives have emerged as versatile scaffolds for the design and synthesis of chemical probes, particularly fluorescent probes. umich.edu Their relatively simple structure allows for straightforward chemical modification to incorporate fluorophores and reactive groups for target engagement.

The development of fluorescent probes from benzoic acid derivatives often involves the introduction of specific functional groups that can respond to changes in their microenvironment, such as pH, polarity, or the presence of specific ions or biomolecules. umich.edu For example, 2-aminobenzoic acid (anthranilic acid) has been identified as a potential luminescent sublimation dye for developing latent fingerprints, highlighting the inherent fluorescent properties of some benzoic acid derivatives. umich.edu

While there is no specific literature detailing the use of this compound as a chemical probe, its structural features suggest potential applicability. The benzoic acid moiety can serve as a core structure, and the tert-butyl and methoxy groups can be modified or used to tune the physicochemical properties of a potential probe, such as its solubility, cell permeability, and binding affinity to a target protein. The development of probes from this scaffold could involve coupling it to a known ligand for a specific protein target or incorporating a reporter group, such as a fluorophore, to enable visualization and quantification in biological systems. The exploration of benzothiadiazole derivatives as fluorescent probes further underscores the potential of aromatic systems in probe design. researchgate.netnih.gov

Table 3: Application of Benzoic Acid Derivatives in Chemical Probe Development

| Benzoic Acid Derivative | Application | Principle | Reference |

| 2-Aminobenzoic Acid (Anthranilic Acid) | Luminescent sublimation dye for latent fingerprints | Fluorescence upon excitation. umich.edu | umich.edu |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Luminescent sublimation dye for latent fingerprints | Fluorescence upon excitation. umich.edu | umich.edu |

| Benzothiadiazole Derivatives | Fluorescent imaging probes | High quantum yield and photostability. researchgate.netnih.gov | researchgate.netnih.gov |

This table illustrates the use of various benzoic acid derivatives in the development of chemical probes, indicating the potential for this compound in similar applications.

Advanced Applications in Chemical Science and Technology for 2 Tert Butyl 4 Methoxybenzoic Acid

Applications in Polymer Chemistry and Material Science

2-Tert-butyl-4-methoxybenzoic acid and its derivatives have carved out a significant niche in the realm of polymer chemistry and material science. Their utility stems from their unique molecular structure, which allows them to act as modifiers and stabilizers, enhancing the properties and longevity of various polymeric materials.

Role as a Polymer Additive and Modifier

As a polymer additive, this compound and its related compounds, such as p-tert-butyl benzoic acid (PTBBA), are incorporated into polymers to improve their processing characteristics and final properties. vinatiorganics.compenpet.com These additives can influence the melt flow, crystallization behavior, and thermal stability of the polymer matrix. vinatiorganics.com For instance, PTBBA is used in the production of alkyd resin modifiers. penpet.comuniproma.com The incorporation of these acids or their derivatives can alter the polymer chain's mobility and interactions, leading to desirable changes in the material's mechanical and thermal properties.

Nucleating Agent Functions in Polypropylene (B1209903)

In the production of semi-crystalline polymers like polypropylene (PP), controlling the crystallization process is crucial for achieving desired material properties. This compound and its salts, particularly the alkali metal salts of p-tert-butyl benzoic acid, function as effective nucleating agents. vinatiorganics.comuniproma.comlongchangchemical.com Nucleating agents are substances that create sites for the initiation of crystal growth within the polymer melt as it cools. utb.cz

By providing a higher number of nucleation sites, these additives lead to the formation of a larger number of smaller, more uniform spherulites (crystalline structures). longchangchemical.com This results in several benefits for the final polypropylene product:

Improved Mechanical Properties: A finer crystalline structure can enhance properties like tensile strength, rigidity, and impact resistance. longchangchemical.comkpfu.ru

Increased Transparency: Smaller spherulites scatter less light, leading to improved clarity in polypropylene products. longchangchemical.com

Faster Molding Cycles: The accelerated crystallization rate allows for shorter cooling times in processes like injection molding, thereby increasing production efficiency. longchangchemical.com

While various carboxylic acid metal salts, including sodium benzoate, are used as nucleating agents, tert-butyl benzoic acid derivatives offer a good balance of performance. longchangchemical.com The effectiveness of these nucleating agents is a subject of ongoing research, with studies exploring different metal salts and their impact on the crystalline structure of polypropylene. kpfu.ru

Table 1: Effects of Nucleating Agents on Polypropylene Properties

| Property | Effect of Nucleating Agent | Reference |

| Crystallization Temperature | Increased | longchangchemical.com |

| Crystallization Rate | Accelerated | longchangchemical.com |

| Spherulite Size | Reduced | longchangchemical.com |

| Tensile Strength | Improved | longchangchemical.com |

| Rigidity | Improved | longchangchemical.com |

| Transparency | Increased | longchangchemical.com |

| Molding Cycle Time | Shortened | longchangchemical.com |

Stabilizer Applications (e.g., for Polyvinyl Chloride - PVC)

Polyvinyl chloride (PVC) is a widely used polymer that is susceptible to degradation when exposed to heat and UV light. This degradation process involves the release of hydrochloric acid (HCl), which further catalyzes the breakdown of the polymer chains, leading to discoloration and loss of mechanical properties. Metal salts of p-tert-butyl benzoic acid, such as calcium, zinc, and barium salts, are employed as heat stabilizers for PVC. vinatiorganics.compenpet.commdpi.comgoogle.com

These stabilizers function through several mechanisms:

HCl Scavenging: The metal salts react with the released HCl, neutralizing it and preventing it from causing further degradation of the PVC. mdpi.com

Substitution of Unstable Chlorine Atoms: They can replace the labile chlorine atoms in the PVC structure, which are the primary sites for the initiation of degradation.

Decomposition of Hydroperoxides: Some stabilizer systems can also act as antioxidants by decomposing hydroperoxides that are formed during the degradation process. mdpi.com

The use of mixed metal stabilizers, often combinations of calcium and zinc salts of p-tert-butyl benzoic acid, can provide synergistic effects, offering excellent thermal stability to PVC formulations. google.com Research in this area focuses on developing more efficient and environmentally friendly stabilizer systems, including those that are free of heavy metals like barium. songwon.com

Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in the field of organic synthesis. chemicalbook.com Its structure, featuring a carboxylic acid group, a bulky tert-butyl group, and a methoxy (B1213986) group, provides multiple reactive sites for further chemical transformations. This allows for the synthesis of a wide array of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. rsc.org

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. orgsyn.org The aromatic ring can be subjected to electrophilic substitution reactions, with the existing substituents directing the position of new functional groups. The tert-butyl group often serves as a sterically bulky directing group, influencing the regioselectivity of reactions on the aromatic ring.

For example, derivatives of tert-butyl benzoic acid are used in the synthesis of other important compounds. vinatiorganics.comgoogle.com The ability to selectively modify different parts of the molecule makes it a versatile building block for constructing intricate molecular architectures.

Applications in Extraction and Separation Processes

The principles of acid-base extraction are fundamental to separating compounds in organic chemistry. Carboxylic acids, such as this compound, can be selectively separated from a mixture of neutral or basic compounds by manipulating the pH of the solution. xula.edulibretexts.org

The process typically involves dissolving the mixture in an organic solvent that is immiscible with water, such as tert-butyl methyl ether (MTBE). umkc.eduumass.edu By adding an aqueous basic solution, like sodium bicarbonate, the acidic this compound is deprotonated to form its corresponding carboxylate salt. liu.edu This ionic salt is soluble in the aqueous layer and partitions out of the organic layer. xula.edu